molecular formula C11H13N3 B1352706 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine CAS No. 369652-04-0

2-(1-phenyl-1H-pyrazol-4-yl)ethanamine

Cat. No. B1352706
M. Wt: 187.24 g/mol
InChI Key: XCVXHLSNYSXXEO-UHFFFAOYSA-N
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Description

2-(1-phenyl-1H-pyrazol-4-yl)ethanamine is a chemical compound with the molecular formula C11H13N3 . It is also known by other names such as 2-(1-Phenyl-1H-pyrazol-4-yl)-ethylamine . The compound is solid in form .


Molecular Structure Analysis

The molecular structure of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine can be represented by the SMILES string NCCC1=CN(C2=CC=CC=C2)N=C1 . The InChI representation is InChI=1S/C11H13N3/c12-7-6-10-8-13-14(9-10)11-4-2-1-3-5-11/h1-5,8-9H,6-7,12H2 .


Physical And Chemical Properties Analysis

The molecular weight of 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine is 187.24 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 . The exact mass is 187.110947427 g/mol and the monoisotopic mass is 187.110947427 g/mol . The topological polar surface area is 43.8 Ų .

Scientific Research Applications

Metal Complexes and Ligand Decomposition Reactions

  • "2-(1H-pyrazol-1-yl)ethanamine" derivatives have been utilized in the synthesis of metal complexes. The study by Cubanski et al. (2013) demonstrated the preparation and characterization of low symmetry pyrazole-based tripodal tetraamine ligands and their metal complexes. These ligands coordinate with metal ions through all four N atoms, forming structures like Co(bmpz)Cl[CoCl(4)]·H(2)O and Zn(bmpz)MeCN(2)·0.15H(2)O.

Synthesis of Copper(II) Complexes for Catalysis

  • The synthesis of Cu(II) complexes using N,N-bidentate N-substituted phenylethanamine derivatives, including pyrazole-based derivatives, has been reported by Cho et al. (2019). These complexes displayed high activities in the ring-opening polymerization of rac-lactide, forming heterotactic-enriched polylactide.

Antibacterial, Antioxidant, and DNA Binding Activities

  • Compounds containing pyrazole derivatives have been evaluated for their antibacterial, antioxidant, and DNA binding activities. A study by Kitawat & Singh (2014) synthesized novel substituted 2-pyrazoline derivatives, which showed significant antibacterial and antioxidant activities.

Anticancer Agents

  • Pyrazolyl ethanamine derivatives have been investigated for their potential as anticancer agents. Alam et al. (2018) designed and synthesized a series of novel compounds that exhibited moderate to good cytotoxicity against various human cancer cell lines.

Synthesis of Pyrazole Derivatives

  • The synthesis of 3-phenyl-1H-pyrazole derivatives has been reported by Liu et al. (2017). These derivatives serve as intermediates for the synthesis of biologically active compounds, offering potential applications in cancer therapy.

Structural Characterization and Molecular Docking Studies

  • Delgado et al. (2020) conducted structural characterization and Hirshfeld surface analysis of pyrazoline compounds, providing insights into molecular interactions and potential applications in drug design.

Antimicrobial Activity of Chitosan Schiff Bases

  • Pyrazole derivatives have been used in the synthesis of Schiff bases of chitosan with antimicrobial activity, as reported by Hamed et al. (2020). These compounds showed promising results against various pathogenic bacteria and fungi.

properties

IUPAC Name

2-(1-phenylpyrazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-7-6-10-8-13-14(9-10)11-4-2-1-3-5-11/h1-5,8-9H,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVXHLSNYSXXEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424387
Record name 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-phenyl-1H-pyrazol-4-yl)ethanamine

CAS RN

369652-04-0
Record name 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine
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